Boc-Pro-NHEt vs. Boc-Pro-NH2: Structural Differentiation via Hydrogen Bond Donor and Lipophilicity Differences
In comparison to Boc-Pro-NH2 (CAS 35150-07-3), the primary amide analog, Boc-Pro-NHEt is differentiated by its N-ethyl substitution . This substitution alters key physicochemical parameters. Calculated values indicate that Boc-Pro-NHEt has a hydrogen bond donor count of 1, compared to an estimated 2 for Boc-Pro-NH2 . Furthermore, the calculated XlogP for Boc-Pro-NHEt is 0.6, indicating higher lipophilicity than Boc-Pro-NH2 (XlogP = 0.1) . This increased lipophilicity can enhance membrane permeability in downstream peptide-based drug candidates .
| Evidence Dimension | Hydrogen Bond Donors / XlogP |
|---|---|
| Target Compound Data | Hydrogen Bond Donors: 1; XlogP: 0.6 |
| Comparator Or Baseline | Boc-Pro-NH2 (CAS 35150-07-3): Hydrogen Bond Donors: 2; XlogP: 0.1 |
| Quantified Difference | Boc-Pro-NHEt has one fewer hydrogen bond donor and a 0.5 unit increase in XlogP. |
| Conditions | Calculated molecular properties; not experimental determination |
Why This Matters
Fewer hydrogen bond donors correlate with improved passive membrane diffusion, while higher XlogP indicates enhanced lipophilicity, both of which are favorable for oral bioavailability in peptide-derived therapeutics.
